Ethyl 3-cyano-2-phenylpropanoate
Overview
Description
Ethyl 3-cyano-2-phenylpropanoate is a chemical compound with the molecular formula C12H13NO2 and a molecular weight of 203.24 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of 12 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The InChI code for this compound is 1S/C12H13NO2/c1-2-15-12(14)11(8-9-13)10-6-4-3-5-7-10/h3-7,11H,2,8H2,1H3 .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 203.24 .Scientific Research Applications
Ultrasound in Enzymatic Resolution
Ethyl 3-cyano-2-phenylpropanoate has been studied in the enzymatic hydrolysis process using ultrasound bath and enzymes such as PCL, PLE, and CRL. The use of ultrasound was found to reduce the reaction time without significantly affecting the yield or enantiomeric excess of the reaction products (Ribeiro, Passaroto, & Brenelli, 2001).
Crystal Packing Studies
Investigations into crystal packing of certain derivatives of this compound revealed unusual N⋯π and O⋯π interactions. This study provides insights into non-hydrogen bonding interactions in crystal structures (Zhang, Wu, & Zhang, 2011).
Proton Magnetic Resonance Studies
Proton magnetic resonance techniques were used to study this compound derivatives, aiding in understanding the geometry of isomers and their chemical shifts (Giralt, López, & Álvarez, 1975).
Reaction Mechanism Analysis
Research on the reaction mechanisms of this compound derivatives, such as in the Blaise rearrangement, contributes to our understanding of organic synthesis processes (Abe & Suehiro, 1982).
Catalytic Applications
Studies have explored the use of this compound in palladium-catalyzed hydroesterification processes, highlighting its potential in producing various esters and acids (Deng, Han, Ke, Ning, & Chen, 2022).
Novel Reaction Pathways
Research into new cyanation reactions involving this compound has expanded the possibilities for synthesizing tertiary carbinol compounds (Demir et al., 2007).
Synthesis of Pharmaceutical Compounds
This compound is also involved in the synthesis of pharmaceutical compounds, like in the production of 5-deazaaminopterin analogues, demonstrating its importance in medicinal chemistry (Su et al., 1988).
Safety and Hazards
Properties
IUPAC Name |
ethyl 3-cyano-2-phenylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-15-12(14)11(8-9-13)10-6-4-3-5-7-10/h3-7,11H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZDAIPLXIWVDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC#N)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70576666 | |
Record name | Ethyl 3-cyano-2-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70576666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6840-18-2 | |
Record name | Ethyl 3-cyano-2-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70576666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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